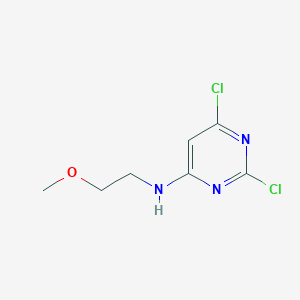

2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine

Descripción general

Descripción

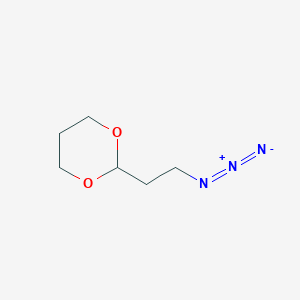

“2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C7H9Cl2N3O . It’s available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of “2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also has two chlorine atoms attached to the pyrimidine ring, and an amine group (NH2) attached to one of the carbon atoms .Aplicaciones Científicas De Investigación

-

Application in Organic Synthesis

- Field : Organic Chemistry

- Summary : The compound 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, which is structurally similar to the compound you mentioned, has been used in aromatic nucleophilic substitution reactions . These reactions are important in the synthesis of pyrimidine-based compounds .

- Methods : The study explored conditions for incorporating complexity and molecular diversity on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. Several conditions were tested—including changes in solvents, bases, and heating sources .

- Results : The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

-

Application in Electrophilic Fluorination

- Field : Flow Chemistry

- Summary : A study reported the continuous flow generation of the N-F reagent 2,6-dichloro-1-fluoro-pyridinium tetrafluoroborate from 2-6-dichloropyridine and 10% F2/N2 and its telescoped downstream electrophilic fluorination reaction with an enamine .

- Methods : The 2-step procedure was performed in a modular lab-scale silicon carbide flow reactor, which safely allowed processing corrosive F2 and precise temperature control . Both reaction sequences turned out to be very fast when carried out in flow at −10 °C: the N-F generation step could be done within 7.9 s and only 6.6 s were necessary for the fluorination of the enamine .

- Results : The study demonstrated a method for the continuous flow generation of the N-F reagent and its application in electrophilic fluorination .

-

Application in Drug Synthesis

- Field : Pharmaceutical Chemistry

- Summary : An efficient and safe process for the preparation of ticagrelor , a platelet aggregation inhibitor, has been described . This process involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol .

- Methods : The synthesis comprises the construction of a triazole compound by diazotization of the obtained intermediate with a green and safer reagent “Resin-NO2” in water and acetonitrile mixture .

- . Each reaction stage was optimized independently to establish a scalable and plant-friendly process .

-

Application in Pyrimidine Derivative Synthesis

- Field : Organic Chemistry

- Summary : A study reported the experimental results of unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .

- Methods : The study explored conditions for incorporating complexity and molecular diversity on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. Several conditions were tested—including changes in solvents, bases, and heating sources .

- Results : The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

-

Application in Pesticide Synthesis

- Field : Agricultural Chemistry

- Summary : Compounds structurally similar to “2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine” are used in the synthesis of pesticides . For example, Dimethachlor, a compound with a similar structure, is used as a herbicide .

- Methods : The synthesis of such compounds typically involves reactions with various organic and inorganic reagents .

- Results : The resulting compounds are used as effective pesticides in agriculture .

-

Application in Anticancer Drug Design

- Field : Medicinal Chemistry

- Summary : Pyrimidine is a privileged scaffold in many synthetic compounds exhibiting diverse pharmacological activities, and is used for therapeutic applications in a broad spectrum of human diseases . In this study, a small set of pyrimidine libraries was prepared based on the structure of two hit compounds .

- Methods : The study involved the synthesis of a series of pyrimidine derivatives, testing their anticancer activity, and optimizing the structure for maximum efficacy .

- Results : The study resulted in the identification of potential anticancer compounds .

Safety And Hazards

Propiedades

IUPAC Name |

2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl2N3O/c1-13-3-2-10-6-4-5(8)11-7(9)12-6/h4H,2-3H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUWRBXZLZJOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729502 | |

| Record name | 2,6-Dichloro-N-(2-methoxyethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine | |

CAS RN |

879609-73-1 | |

| Record name | 2,6-Dichloro-N-(2-methoxyethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1444252.png)

![3-[(6-chloropyridin-3-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1444262.png)

![5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444269.png)

![ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444270.png)